molecular formula C8H16ClNO2 B8178540 L-Alanine cyclobutylmethyl ester HCl

L-Alanine cyclobutylmethyl ester HCl

Cat. No.: B8178540
M. Wt: 193.67 g/mol
InChI Key: NOYPRUSKMNOZEC-RGMNGODLSA-N
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Description

L-Alanine cyclobutylmethyl ester hydrochloride is a derivative of the amino acid L-alanine It is characterized by the presence of a cyclobutylmethyl ester group attached to the alanine molecule, with the addition of a hydrochloride (HCl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine cyclobutylmethyl ester hydrochloride typically involves the esterification of L-alanine with cyclobutylmethanol in the presence of an acid catalyst. One common method involves the use of thionyl chloride (SOCl2) to activate the carboxyl group of L-alanine, followed by reaction with cyclobutylmethanol to form the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of L-Alanine cyclobutylmethyl ester hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

  • Activation of L-alanine with thionyl chloride.
  • Esterification with cyclobutylmethanol.
  • Purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

L-Alanine cyclobutylmethyl ester hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield L-alanine and cyclobutylmethanol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

    Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.

Major Products

    Hydrolysis: Yields L-alanine and cyclobutylmethanol.

    Substitution: Produces substituted derivatives of the ester.

    Oxidation and Reduction: Results in oxidized or reduced forms of the compound.

Scientific Research Applications

L-Alanine cyclobutylmethyl ester hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanine cyclobutylmethyl ester hydrochloride involves its interaction with biological molecules and enzymes. The ester group can be hydrolyzed to release L-alanine, which is involved in various metabolic pathways. L-Alanine itself is known to play a role in sugar and acid metabolism, increase immunity, and provide energy for muscle tissue, brain, and the central nervous system .

Comparison with Similar Compounds

Similar Compounds

    L-Alanine methyl ester hydrochloride: Similar in structure but with a methyl ester group instead of a cyclobutylmethyl ester group.

    L-Alanine ethyl ester hydrochloride: Contains an ethyl ester group.

    L-Alanine isopropyl ester hydrochloride: Features an isopropyl ester group.

Uniqueness

L-Alanine cyclobutylmethyl ester hydrochloride is unique due to the presence of the cyclobutylmethyl ester group, which imparts different steric and electronic properties compared to other ester derivatives. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

cyclobutylmethyl (2S)-2-aminopropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6(9)8(10)11-5-7-3-2-4-7;/h6-7H,2-5,9H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYPRUSKMNOZEC-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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